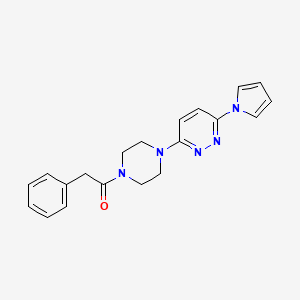

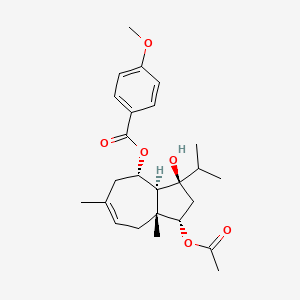

![molecular formula C16H26N4O6 B2818132 1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone;oxalic acid CAS No. 2387595-32-4](/img/structure/B2818132.png)

1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone;oxalic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone;oxalic acid”, also known as 1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone; hemioxalate, is a chemical compound with the CAS Number: 2387595-32-4 . The molecular weight of this compound is 370.41 .

Molecular Structure Analysis

The InChI code for this compound is1S/2C7H12N2O.C2H2O4/c2*1-6(10)9-4-7(5-9)2-8-3-7;3-1(4)2(5)6/h2*8H,2-5H2,1H3;(H,3,4)(H,5,6) . This code provides a standard way to encode the compound’s molecular structure and formula.

Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

Researchers have developed methods for synthesizing a variety of novel angular azaspiro[3.3]heptanes, including gem-difluoro and gem-dimethyl variants, through efficient sequences. These compounds are considered for their potential in drug discovery applications as part of a library or individually on a preparative scale (Guérot et al., 2011). A practical route to 2,6-diazaspiro[3.3]heptanes has also been described, demonstrating high yield cyclization, amenable for both library or large-scale synthesis (Hamza et al., 2007).

Chemical Transformations

Another line of research involves the chemical transformations of spirocyclic compounds. For instance, the cleavage and transformations of 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates have been explored, leading to the formation of bi- or tricyclic lactams or lactones, highlighting the versatility of these spirocyclic compounds in synthesizing complex molecular architectures (Molchanov et al., 2016).

Applications in Drug Design

There's also significant interest in the potential of these compounds in drug design. For example, the synthesis and evaluation of novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines have shown potent antibacterial activity against respiratory pathogens, including gram-positive and gram-negative bacteria, as well as multidrug-resistant and quinolone-resistant strains. This highlights the potential of spirocyclic compounds in developing new antibiotics (Odagiri et al., 2013).

Electrophile Aminierung and Cycloaddition Reactions

Further, the electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane has been explored, demonstrating the capability for introducing amino groups and constructing complex nitrogen-containing frameworks (Andreae et al., 1992). Regioselective cycloaddition reactions have also been investigated, yielding substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, showcasing the synthetic utility of these spirocyclic compounds in organic synthesis (Molchanov & Tran, 2013).

Safety And Hazards

Propiedades

IUPAC Name |

1-(2,6-diazaspiro[3.3]heptan-2-yl)ethanone;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H12N2O.C2H2O4/c2*1-6(10)9-4-7(5-9)2-8-3-7;3-1(4)2(5)6/h2*8H,2-5H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXALZWOQIYICPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC2(C1)CNC2.CC(=O)N1CC2(C1)CNC2.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone;oxalic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

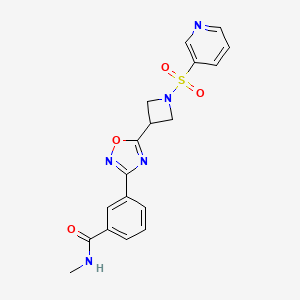

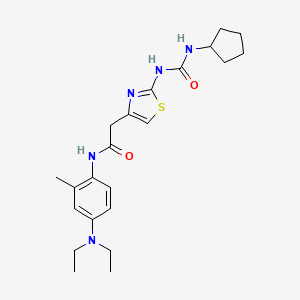

![1-[3-Chloro-5-(methylsulfonyl)phenyl]methanamine hydrochloride](/img/structure/B2818052.png)

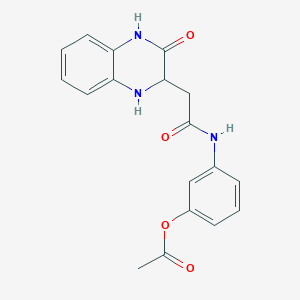

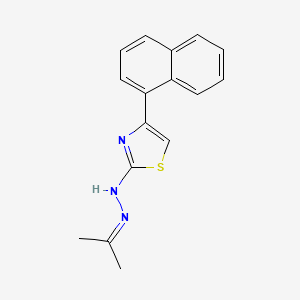

![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2818053.png)

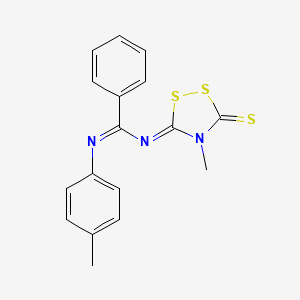

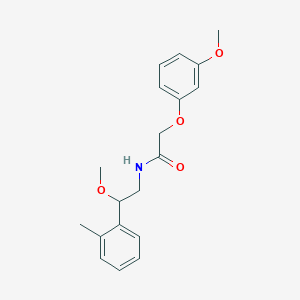

![Lithium;3-(phenylmethoxycarbonylaminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate](/img/structure/B2818055.png)

![1'-[2-(4-phenylphenyl)acetyl]spiro[3H-chromene-2,4'-piperidine]-4-one](/img/structure/B2818056.png)

![4-benzyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2818068.png)

![N-benzo[g][1,3]benzothiazol-2-yl-4-methylbenzamide](/img/structure/B2818071.png)